Hydrazinoadenosine impurity 2 is a synthetic compound that belongs to the class of nucleoside analogs. It is characterized by the presence of a hydrazine group attached to the adenosine structure, which modifies its biological activity and properties. The compound has garnered attention due to its potential applications in pharmacology, particularly as a precursor in the synthesis of various bioactive molecules.
This compound can be classified under nucleoside analogs and hydrazines, which are known for their diverse biological activities. Its classification is significant for understanding its potential applications in medicinal chemistry and pharmacology.
The synthesis of hydrazinoadenosine impurity 2 generally involves the reaction of adenosine derivatives with hydrazine or its derivatives under controlled conditions. A common method includes refluxing a mixture of 6-chloro-9-(β-D-ribofuranosyl)purine with an appropriate alkylamine and triethylamine in absolute ethanol for several hours, followed by purification steps such as column chromatography and high-performance liquid chromatography (HPLC) .
Hydrazinoadenosine impurity 2 can undergo various chemical reactions typical of nucleoside analogs. These reactions may include:
The stability of hydrazinoadenosine impurity 2 can vary based on environmental conditions such as pH and temperature. Careful control of these parameters during reactions is essential to minimize degradation or side reactions .
The mechanism of action for hydrazinoadenosine impurity 2 primarily involves its interaction with biological targets such as enzymes or receptors. As a nucleotide analog, it may mimic natural nucleotides and interfere with nucleic acid metabolism.
Research indicates that compounds similar to hydrazinoadenosine can exhibit effects on cellular pathways involved in proliferation and apoptosis. This interference can lead to altered cellular responses in various biological systems .
Hydrazinoadenosine impurity 2 exhibits properties typical of solid organic compounds:
The chemical properties include:
Hydrazinoadenosine impurity 2 serves as a valuable synthetic intermediate for developing various pharmacologically active compounds. Its applications include:
The compound's unique structure allows researchers to explore its potential benefits in treating cardiovascular diseases and other conditions related to cellular signaling pathways .
Hydrazinoadenosine impurity 2, chemically designated as (2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a structurally significant purine nucleoside derivative featuring a hydrazine substitution at the C2 position of the adenine base. This modification confers unique stereoelectronic properties critical for adenosine receptor interactions [2] [5]. The compound serves as a key synthetic intermediate in the production of coronary vasodilators like regadenoson (Lexiscan®), where its controlled formation and elimination directly impact final drug substance purity [4] [8]. Its molecular architecture includes a β-D-ribofuranose moiety stabilized by intramolecular hydrogen bonding between the 2'-hydroxyl and purine N3, creating a rigid conformation essential for biological activity [2].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 15763-11-8 |
IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Molecular Formula | C₁₀H₁₅N₇O₄ |
Molecular Weight | 297.27 g/mol |
Structural Features | Hydrazine substitution at C2; β-D-ribofuranose conformation |
Impurity profiling of hydrazinoadenosine derivatives is mandated by ICH Q3A guidelines due to their potential pharmacological activity at adenosine receptors. As a process-related impurity in regadenoson synthesis, hydrazinoadenosine impurity 2 must be controlled below 0.15% in final drug substances to ensure product safety and efficacy [5] [8]. Its structural similarity to active pharmaceutical ingredients (APIs) necessitates rigorous chromatographic separation during manufacturing, as residual amounts may exhibit unintended A2a receptor agonism (Ki = 12.3 nM) [2] [3]. Recent regulatory filings (e.g., FDA DMF submissions) specifically require quantification methods capable of detecting this impurity at 0.03 μg/mL levels [5].
This review systematically evaluates:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0